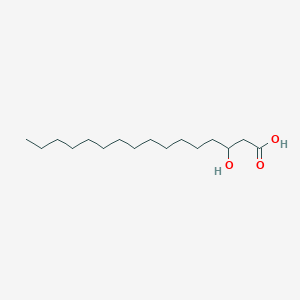

2-Hydroxypalmitic acid

説明

2-Hydroxyhexadecanoic acid has been reported in Solanum tuberosum, Allamanda cathartica, and other organisms with data available.

RN given refers to cpd without isomeric designation

Structure

3D Structure

特性

IUPAC Name |

2-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHSBPIZNUXPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-67-0, 2398-34-7 | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypalmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyhexadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxypalmitic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYPALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5R9PI06KD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Hydroxypalmitic acid metabolic pathway and enzymes involved

An In-Depth Technical Guide to the Metabolic Pathway of 2-Hydroxypalmitic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-carbon (C-2). This structural feature makes it a crucial component of a specific subset of sphingolipids, particularly abundant in the nervous system, skin, and kidneys. Unlike its non-hydroxylated counterpart, palmitic acid, which is primarily catabolized via β-oxidation for energy, this compound and other 2-hydroxy fatty acids undergo a distinct metabolic fate. Their synthesis is critical for the formation of specialized ceramides (B1148491) and complex sphingolipids essential for membrane structure and function. Their degradation occurs via the peroxisomal α-oxidation pathway, a process vital for preventing the accumulation of these and other branched-chain fatty acids. Deficiencies in these pathways are linked to severe neurodegenerative diseases. This guide provides a comprehensive overview of the synthesis and degradation pathways of this compound, details the enzymes involved, and presents relevant experimental protocols for its study.

Metabolic Pathways

The metabolism of this compound is characterized by two distinct pathways: its synthesis via hydroxylation of palmitic acid for incorporation into sphingolipids, and its degradation via peroxisomal α-oxidation.

Anabolism: Synthesis of this compound and Sphingolipids

The primary route for the synthesis of this compound in mammals is the direct hydroxylation of a fatty acid precursor.

-

Hydroxylation: The enzyme Fatty Acid 2-Hydroxylase (FA2H) catalyzes the conversion of palmitic acid to (R)-2-hydroxypalmitic acid.[1][2][3] This is the committed step in the formation of 2-hydroxylated sphingolipids.[3]

-

Activation: The newly synthesized this compound is activated to its coenzyme A (CoA) ester, 2-hydroxypalmitoyl-CoA, by an acyl-CoA synthetase.[2]

-

Incorporation into Ceramide: Dihydroceramide synthases (CerS) then transfer the 2-hydroxy acyl group from 2-hydroxypalmitoyl-CoA to a sphingoid base (like dihydrosphingosine) to form 2-hydroxy-dihydroceramide.[2]

-

Formation of Complex Sphingolipids: This 2-hydroxy-ceramide serves as the backbone for a variety of complex sphingolipids, including galactosylceramides (cerebrosides) and sulfatides, which are highly enriched in the myelin sheath of nerves.[2][4]

Catabolism: Peroxisomal α-Oxidation

The degradation of this compound, along with other 2-hydroxy and branched-chain fatty acids like phytanic acid, occurs in the peroxisome through the α-oxidation pathway.[2][4][5][6] This pathway removes one carbon atom at a time from the carboxyl end.[4][6]

The key steps are:

-

Activation: this compound is activated to 2-hydroxypalmitoyl-CoA.

-

Cleavage: The enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) catalyzes the core cleavage step.[7][8][9][10] This thiamine (B1217682) pyrophosphate (TPP)-dependent reaction splits 2-hydroxypalmitoyl-CoA into formyl-CoA and a C15 aldehyde, pentadecanal (B32716).[7][8][11]

-

Oxidation: The resulting pentadecanal is oxidized by an aldehyde dehydrogenase to its corresponding carboxylic acid, pentadecanoic acid.[6][12]

-

Further Degradation: Pentadecanoic acid, being an odd-chain fatty acid, can then be activated to pentadecanoyl-CoA and enter the β-oxidation pathway for complete catabolism.

The diagram below illustrates the synthesis and degradation pathways of this compound.

Enzymes Involved

The metabolism of this compound is governed by a specific set of enzymes located in different subcellular compartments. The table below summarizes the key enzymes, their functions, and properties.

| Enzyme | Gene | Subcellular Location | Pathway | Substrate(s) | Product(s) | Cofactors/Notes |

| Fatty Acid 2-Hydroxylase | FA2H | Endoplasmic Reticulum | Synthesis | Palmitic Acid | (R)-2-Hydroxypalmitic Acid | Produces the (R)-enantiomer exclusively.[1][13] Mutations cause neurodegeneration.[3] |

| Acyl-CoA Synthetase | ACSL (family) | ER, Peroxisomes | Synthesis & Degradation | This compound, ATP, CoA | 2-Hydroxypalmitoyl-CoA, AMP, PPi | Multiple isoforms exist with varying substrate specificities.[14][15] |

| Ceramide Synthase | CERS (family) | Endoplasmic Reticulum | Synthesis | 2-Hydroxypalmitoyl-CoA, Sphingoid base | 2-Hydroxy-Ceramide | Six isoforms (CerS1-6) with different fatty acyl chain length specificities.[2] |

| 2-Hydroxyacyl-CoA Lyase 1 | HACL1 | Peroxisome | Degradation | 2-Hydroxypalmitoyl-CoA | Pentadecanal, Formyl-CoA | Thiamine pyrophosphate (TPP) and Mg2+ are essential cofactors.[7][8][10][11] |

| Aldehyde Dehydrogenase | ALDH (family) | Peroxisome, Mitochondria | Degradation | Pentadecanal, NAD+ | Pentadecanoic Acid, NADH | A family of enzymes; the specific isoform for this step is not fully established.[6][12] |

Experimental Protocols

Studying the metabolism of this compound requires sensitive and specific analytical techniques. The following sections detail established methodologies for quantification and enzyme activity assessment.

Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a standard method for the extraction and quantification of total this compound from biological samples (e.g., plasma, cells, tissues) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

1. Sample Preparation and Internal Standard Spiking:

-

For plasma or cell pellets, transfer a precise volume or cell count to a borosilicate glass tube.

-

Add a known amount of a deuterated internal standard (e.g., this compound-d3) to each sample and calibration standard. This is critical for accurate quantification by correcting for sample loss during extraction and for matrix effects during ionization.[18]

2. Lipid Hydrolysis (Saponification):

-

To measure total fatty acids (both free and esterified in complex lipids), add a strong base (e.g., NaOH in methanol) to the sample.

-

Include antioxidants like butylated hydroxytoluene (BHT) to prevent auto-oxidation during the process.[19]

-

Incubate at elevated temperature (e.g., 60°C for 30-60 minutes) to cleave fatty acids from their glycerol (B35011) or sphingoid backbones.[19]

3. Lipid Extraction:

-

Acidify the sample with a strong acid (e.g., HCl) to protonate the free fatty acids, making them soluble in organic solvents.

-

Perform a liquid-liquid extraction using a non-polar solvent. A common method is the Folch or Bligh-Dyer extraction, which uses a chloroform/methanol mixture.[20] An alternative is to use hexane (B92381) or iso-octane.[18][19]

-

Vortex vigorously and centrifuge to separate the phases.

-

Carefully collect the upper organic phase containing the lipids. Repeat the extraction on the aqueous phase to maximize recovery.

4. Derivatization (Optional but Recommended for GC-MS):

-

While LC-MS can analyze free fatty acids, derivatization can improve chromatographic properties and sensitivity. For GC-MS analysis, fatty acids are commonly converted to fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[18][21] For LC-MS, this step is often omitted.

5. LC-MS/MS Analysis:

-

Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent (e.g., methanol/acetonitrile).

-

Inject the sample into an LC system, typically equipped with a reverse-phase C18 column, to separate fatty acids based on their hydrophobicity.[20]

-

The eluent is directed into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Quantification is achieved using Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor-to-product ion transition for both the analyte (this compound) and its deuterated internal standard.

6. Data Analysis:

-

Generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.

The workflow for this protocol is visualized below.

Protocol: In Vitro Assay for 2-Hydroxyacyl-CoA Lyase (HACL1) Activity

This protocol is a conceptual framework based on methods used for other peroxisomal enzymes to measure the activity of HACL1.[11][22]

1. Substrate Synthesis:

-

Synthesize the substrate, 2-hydroxypalmitoyl-CoA. This can be achieved by converting commercially available this compound to its CoA ester using chemical methods.

2. Enzyme Source:

-

Utilize a source of HACL1 enzyme. This can be a purified recombinant HACL1 protein expressed in E. coli or cell lysates from tissues known to have high α-oxidation activity (e.g., liver).[11]

3. Reaction Mixture:

-

In a microcentrifuge tube, prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Add essential cofactors: thiamine pyrophosphate (TPP) and MgCl2. Optimum concentrations for human HACL1 are around 20 µM TPP and 0.8 mM Mg2+.[11]

-

Add the enzyme source.

4. Reaction Initiation and Incubation:

-

Initiate the reaction by adding the 2-hydroxypalmitoyl-CoA substrate.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Include negative controls, such as a reaction mixture without the enzyme or without the substrate, to account for non-enzymatic degradation.

5. Reaction Termination and Product Analysis:

-

Terminate the reaction by adding an acid (e.g., perchloric acid) or a solvent that denatures the enzyme.

-

Analyze the formation of the product, pentadecanal. This can be achieved by:

- Derivatization and GC-MS: Derivatize the aldehyde product with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), extract, and analyze by GC-MS.

- LC-MS/MS: Directly measure the aldehyde product using a sensitive LC-MS/MS method.

6. Calculation of Activity:

-

Quantify the amount of pentadecanal produced using a standard curve.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Conclusion

The metabolic pathways of this compound are distinct from those of most other fatty acids, highlighting its specialized biological roles. Its synthesis via FA2H is integral to the production of essential sphingolipids for neural and epidermal tissues, while its degradation via peroxisomal α-oxidation is crucial for lipid homeostasis. The enzymes in these pathways, particularly FA2H and HACL1, represent potential therapeutic targets for neurodegenerative and metabolic disorders. The analytical and experimental protocols detailed in this guide provide a foundation for researchers to further investigate the complex biology of this important hydroxylated fatty acid.

References

- 1. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 7. [PDF] The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids. | Semantic Scholar [semanticscholar.org]

- 8. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. uniprot.org [uniprot.org]

- 11. portlandpress.com [portlandpress.com]

- 12. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. microbenotes.com [microbenotes.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lipidmaps.org [lipidmaps.org]

- 19. lipidmaps.org [lipidmaps.org]

- 20. benchchem.com [benchchem.com]

- 21. who.int [who.int]

- 22. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Hydroxypalmitic Acid in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid (2-OHPA) is a crucial intermediate in the biosynthesis of 2-hydroxylated sphingolipids, a class of lipids essential for the structural integrity and function of various biological membranes, particularly the myelin sheath in the nervous system and the epidermal permeability barrier. The synthesis and degradation of 2-OHPA are tightly regulated processes, and their dysregulation is implicated in several severe neurological disorders. This technical guide provides an in-depth exploration of the role of 2-OHPA in sphingolipid metabolism, detailing its biosynthetic and catabolic pathways, its incorporation into complex sphingolipids, and its involvement in cellular signaling. This document also presents quantitative data, detailed experimental protocols, and visual diagrams of the key pathways to serve as a comprehensive resource for researchers in the field.

Introduction

Sphingolipids are a diverse class of lipids that play critical roles as structural components of cellular membranes and as signaling molecules in a myriad of cellular processes. A unique subclass of sphingolipids contains a 2-hydroxy fatty acid (2-OHFA) N-acylated to the sphingoid base. This compound (C16:0), a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-carbon, is a prominent member of this family. The presence of the 2-hydroxyl group confers distinct biophysical properties to sphingolipids, influencing membrane fluidity, lipid packing, and interactions with other membrane components.[1][2][3]

The primary enzyme responsible for the synthesis of 2-OHPA is Fatty Acid 2-Hydroxylase (FA2H).[4][5][6] This enzyme stereospecifically produces the (R)-enantiomer of 2-OHFAs.[2][3] Following its synthesis, 2-OHPA is activated to 2-hydroxypalmitoyl-CoA and subsequently incorporated into ceramides (B1148491) by ceramide synthases (CerS). These 2-hydroxyceramides then serve as precursors for the synthesis of more complex sphingolipids, such as galactosylceramides (GalCer) and sulfatides, which are highly enriched in the myelin sheath.[1][2][7]

The critical biological importance of 2-OHPA-containing sphingolipids is underscored by the severe pathologies arising from defects in their metabolism. Mutations in the FA2H gene lead to a group of neurodegenerative disorders, including hereditary spastic paraplegia 35 (SPG35), fatty acid hydroxylase-associated neurodegeneration (FAHN), and a form of leukodystrophy.[1][8] These conditions are characterized by progressive spasticity, ataxia, and white matter degeneration in the brain.

This guide will delve into the core aspects of 2-OHPA's role in sphingolipid metabolism, providing a technical foundation for researchers and professionals in drug development.

Biosynthesis of this compound and 2-Hydroxylated Sphingolipids

The de novo synthesis of 2-OHPA and its incorporation into sphingolipids is a multi-step process primarily occurring in the endoplasmic reticulum.

The Role of Fatty Acid 2-Hydroxylase (FA2H)

The key enzyme in the formation of 2-OHPA is Fatty Acid 2-Hydroxylase (FA2H), an integral membrane protein located in the endoplasmic reticulum.[8] FA2H is a monooxygenase that utilizes molecular oxygen and NADPH as co-substrates to introduce a hydroxyl group at the C-2 position of long-chain fatty acids, including palmitic acid.[6][9] The enzyme exhibits stereospecificity, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids.[2][3]

The FA2H protein contains a cytochrome b5-like domain at its N-terminus and a catalytic domain with a conserved histidine-rich motif that binds iron.[4][6] The cytochrome b5 domain is essential for the enzyme's full activity.[6]

Incorporation into Ceramides

Once synthesized, 2-OHPA is activated to its coenzyme A thioester, 2-hydroxypalmitoyl-CoA. This activated form then serves as a substrate for ceramide synthases (CerS). All six mammalian CerS isoforms (CerS1-6) have been shown to be capable of utilizing 2-hydroxyacyl-CoAs to produce 2-hydroxyceramides (2-OH-Cer).[10] Each CerS exhibits a preference for fatty acyl-CoAs of specific chain lengths, and this preference is maintained for their 2-hydroxylated counterparts.[10]

Formation of Complex 2-Hydroxylated Sphingolipids

2-hydroxyceramides are the central precursors for a variety of complex 2-hydroxylated sphingolipids. The addition of a galactose moiety to 2-OH-Cer by UDP-galactose:ceramide galactosyltransferase (CGT) forms 2-hydroxygalactosylceramide (2-OH-GalCer). Subsequent sulfation of 2-OH-GalCer by galactosylceramide sulfotransferase (GAL3ST) produces 2-hydroxysulfatide. Both 2-OH-GalCer and 2-hydroxysulfatides are major components of the myelin sheath.[1][7]

Catabolism of this compound

The degradation of 2-OHPA primarily occurs through the peroxisomal α-oxidation pathway. This pathway is distinct from the more common β-oxidation of fatty acids.

In this pathway, 2-OHPA is first activated to 2-hydroxypalmitoyl-CoA. This is then cleaved by 2-hydroxyacyl-CoA lyase (HACL1) into formyl-CoA and a fatty aldehyde with one less carbon atom (pentadecanal).[11] The fatty aldehyde can then be oxidized to a fatty acid and subsequently enter the β-oxidation pathway.

Quantitative Data

The concentration and distribution of 2-hydroxylated fatty acids, including 2-OHPA, vary significantly across different tissues and developmental stages.

| Tissue/Cell Type | Lipid Class | Proportion of 2-Hydroxy Fatty Acids (%) | Reference |

| Myelin (Brain) | Galactosylceramide (GalCer) | >50 | [2][7] |

| Myelin (Brain) | Sulfatide | >50 | [2] |

| Myelin (Peripheral Nerve) | Galactosylceramide (GalCer) | ~60 (at 60 days of age in rats) | [1] |

| Myelin (Peripheral Nerve) | Sulfatide | ~35 (at 60 days of age in rats) | [1] |

| Skin Keratinocytes | Ceramide | >50 | [7] |

| Intestinal Epithelial Cells | Ceramide | >50 | [7] |

| Various Established Cell Lines | Ceramide | 1-3 | [7] |

Table 1: Abundance of 2-Hydroxy Fatty Acids in Various Tissues and Lipid Classes.

| Enzyme | Substrate | Km | Vmax | Reference |

| FA2H (from murine brain homogenates) | Tetracosanoic acid (C24:0) | ~10 µM | Not specified | [10] |

| FA2H (from FA2H-transfected COS7 cells) | Tetracosanoic acid (C24:0) | ~5 µM | Not specified | [10] |

Signaling Pathways

Recent evidence suggests that 2-hydroxylated sphingolipids, and by extension 2-OHPA, are not merely structural components but also play roles in cellular signaling.

Regulation of the mTOR Pathway

Studies in gastric cancer cells have indicated that FA2H and its product, (R)-2-OHPA, can increase chemosensitivity to cisplatin, partly through the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[12] The mechanism appears to be indirect, potentially involving the activation of AMPK, which is a known negative regulator of mTORC1. Palmitate, the precursor of 2-OHPA, has been shown to activate the mTORC1/p70S6K pathway through the inhibition of AMPK.[13] The introduction of a hydroxyl group at the C-2 position may alter its metabolic fate and signaling properties, leading to an opposite effect on the mTOR pathway.

Experimental Protocols

Lipid Extraction from Tissues

A modified Bligh and Dyer method is commonly used for the extraction of total lipids, including those containing 2-OHPA, from tissues.

Protocol:

-

Homogenize the tissue sample in a mixture of chloroform (B151607):methanol (1:2, v/v).

-

Add chloroform and water to the homogenate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

-

Centrifuge the mixture to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen.

-

The dried lipid extract is then ready for further analysis.[14]

In Vitro FA2H Activity Assay

This assay measures the conversion of a fatty acid substrate to its 2-hydroxylated product by FA2H in a microsomal preparation.

Protocol:

-

Prepare microsomes from cells or tissues expressing FA2H.

-

The reaction mixture should contain:

-

Microsomal protein

-

A fatty acid substrate (e.g., [D4]-tetracosanoic acid) solubilized in α-cyclodextrin

-

An NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Purified NADPH:cytochrome P450 reductase

-

Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Extract the lipids using an organic solvent (e.g., hexane/isopropanol).

-

The 2-hydroxylated fatty acid product is then derivatized (e.g., to its trimethylsilyl (B98337) ether derivative) and quantified by gas chromatography-mass spectrometry (GC-MS).[9]

Quantification of this compound by GC-MS

Protocol:

-

To the extracted lipids, add an internal standard (e.g., a deuterated 2-hydroxy fatty acid).

-

Hydrolyze the lipids to release the free fatty acids (e.g., using methanolic HCl).

-

Extract the free fatty acids.

-

Derivatize the fatty acids to their methyl esters (FAMEs) and then to a stable derivative for GC-MS analysis (e.g., trimethylsilyl ethers or pentafluorobenzyl esters).[9][15]

-

Analyze the derivatized samples by GC-MS in selected ion monitoring (SIM) mode, monitoring for the characteristic ions of the 2-OHPA derivative and the internal standard.

-

Quantify the amount of 2-OHPA by comparing its peak area to that of the internal standard and referencing a standard curve.

Cell Culture and Treatment with this compound

Protocol:

-

Culture the desired cell line (e.g., HepG2, Huh7) in appropriate growth medium (e.g., DMEM with 10% FBS).

-

Prepare a stock solution of this compound complexed to bovine serum albumin (BSA) to enhance its solubility in the culture medium.

-

Seed the cells in culture plates and allow them to adhere.

-

Replace the growth medium with a treatment medium containing the desired concentration of the 2-OHPA-BSA complex. Include a BSA-only vehicle control.

-

Incubate the cells for the desired treatment period.

-

After treatment, the cells can be harvested for various downstream analyses, such as lipidomics, western blotting for signaling proteins, or functional assays.[16]

Visualizations

References

- 1. FA2H is responsible for the formation of 2-hydroxy galactolipids in peripheral nervous system myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Absence of 2-Hydroxylated Sphingolipids Is Compatible with Normal Neural Development But Causes Late-Onset Axon and Myelin Sheath Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. LIPID MAPS® Lipidomics Gateway [lipidmaps.org]

- 6. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitate activates mTOR/p70S6K through AMPK inhibition and hypophosphorylation of raptor in skeletal muscle cells: Reversal by oleate is similar to metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epic.awi.de [epic.awi.de]

- 15. lipidmaps.org [lipidmaps.org]

- 16. benchchem.com [benchchem.com]

2-Hydroxypalmitic Acid: A Potential Biomarker in the Landscape of Metabolic Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and insulin (B600854) resistance, represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. In this context, 2-hydroxypalmitic acid (2-OHPA), a 16-carbon saturated 2-hydroxy long-chain fatty acid, is emerging as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of 2-OHPA as a potential biomarker for metabolic diseases, detailing its biochemical context, analytical methodologies, and the signaling pathways it influences.

Biochemical Synopsis of this compound

This compound is a naturally occurring hydroxylated fatty acid. Its synthesis is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H), which introduces a hydroxyl group at the alpha-carbon of palmitic acid.[1] This hydroxylation is a critical step in the formation of a specific class of sphingolipids, namely 2-hydroxylated sphingolipids. These lipids are integral components of cellular membranes and are involved in various physiological processes. The presence and concentration of 2-OHPA, both as a free fatty acid and incorporated into complex lipids like ceramides, are being investigated for their roles in cellular signaling and metabolic homeostasis.

This compound in Metabolic Regulation

Recent research has begun to shed light on the intricate role of 2-OHPA and its synthesizing enzyme, FA2H, in metabolic regulation, particularly in tissues central to glucose and lipid homeostasis such as pancreatic islets and adipose tissue.

Role in Pancreatic β-Cell Function

Studies have demonstrated a crucial link between FA2H and glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells.[2] The expression of the Fa2h gene and the levels of 2-hydroxy fatty acids (2-OHFAs) were found to be lower in the islets of high-fat diet-induced obese mice, which exhibit impaired GSIS.[2] Mechanistically, FA2H appears to stabilize the glucose transporter 2 (GLUT2) at the plasma membrane of β-cells, preventing its internalization and subsequent degradation.[2] This action ensures efficient glucose uptake, a prerequisite for insulin secretion. Overexpression of FA2H enhances GSIS, suggesting that a sufficient supply of its products, including 2-OHPA, is necessary for optimal β-cell function.[2]

Influence on Adipocyte Function and Insulin Sensitivity

In adipocytes, the functional significance of 2-OHPA has been more directly demonstrated. Knockdown of FA2H in adipocytes leads to a reduction in the protein levels of glucose transporter 4 (GLUT4), resulting in impaired glucose uptake and reduced lipogenesis.[3] Critically, these detrimental effects can be reversed by treatment with the (R)-enantiomer of 2-OHPA, but not the (S)-enantiomer, highlighting the stereospecificity of its action.[3][4] This reversal is associated with the restoration of membrane raft stability, which is crucial for proper GLUT4 trafficking and function.[3] These findings strongly suggest that 2-OHPA plays a significant role in maintaining insulin sensitivity in adipose tissue.

Quantitative Data Summary

While direct quantitative measurements of 2-OHPA in large human cohorts with metabolic diseases are still emerging, preclinical and in vitro studies provide valuable insights. The following tables summarize the key quantitative findings from the existing literature.

| Model System | Condition | Key Finding | Fold Change / Effect Size | Reference |

| Mouse Islets | High-Fat Diet-Induced Obesity | Lower levels of 2-OHFAs and Fa2h gene expression. | Not specified | [2] |

| 3T3-L1 Adipocytes | FA2H Knockdown | Reduced GLUT4 protein levels. | Not specified | [3] |

| 3T3-L1 Adipocytes | FA2H Knockdown + (R)-2-OHPA treatment | Reversal of reduced GLUT4 protein levels. | Restored to control levels | [3] |

| 3T3-L1 Adipocytes | FA2H Knockdown | Impaired glucose uptake. | Not specified | [3] |

| 3T3-L1 Adipocytes | FA2H Knockdown + (R)-2-OHPA treatment | Reversal of impaired glucose uptake. | Restored to control levels | [3] |

Table 1: Summary of Quantitative Data on 2-OHPA and its effects in preclinical models.

Signaling Pathways and Molecular Mechanisms

The metabolic effects of 2-OHPA are intrinsically linked to its role in the synthesis of 2-hydroxylated sphingolipids, which in turn modulate cellular signaling pathways.

Biosynthesis and Incorporation into Sphingolipids

The primary pathway for the synthesis of 2-OHPA-containing sphingolipids begins with the FA2H-catalyzed hydroxylation of palmitic acid. The resulting 2-OHPA is then activated to 2-hydroxypalmitoyl-CoA and subsequently incorporated into dihydroceramide (B1258172) by ceramide synthases.[5] This 2-hydroxylated dihydroceramide can then be desaturated to form 2-hydroxyceramide, a key precursor for more complex sphingolipids like 2-hydroxy-sphingomyelin and 2-hydroxy-glucosylceramide.

Figure 1. Biosynthesis pathway of this compound and its incorporation into sphingolipids.

Impact on Insulin Signaling

While direct interaction of 2-OHPA with components of the insulin signaling cascade has not been fully elucidated, its influence is evident through its effects on GLUT4 and GLUT2. The stabilization of these glucose transporters at the cell surface is a critical downstream event of insulin signaling (in the case of GLUT4) and a prerequisite for glucose sensing (in the case of GLUT2). The incorporation of 2-OHPA into sphingolipids within membrane rafts is thought to create a more stable membrane environment, preventing the premature internalization and degradation of these transporters. This, in turn, enhances the cellular response to insulin and glucose.

Figure 2. Postulated mechanism of 2-OHPA's influence on the insulin signaling pathway in adipocytes.

Experimental Protocols

Accurate and reproducible quantification of 2-OHPA in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical platforms employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 2-OHPA Analysis

This protocol outlines a general workflow for the analysis of 2-OHPA in plasma or tissue samples.

-

Lipid Extraction:

-

Homogenize tissue samples or use plasma directly.

-

Perform a Bligh-Dyer or a similar two-phase liquid-liquid extraction using a mixture of chloroform, methanol, and water to separate the lipid-containing organic phase.

-

-

Saponification and Fatty Acid Methyl Ester (FAME) Formation:

-

Evaporate the organic solvent from the lipid extract.

-

Saponify the lipid residue using a methanolic base (e.g., NaOH in methanol) to release the fatty acids from complex lipids.

-

Methylate the free fatty acids using an acid catalyst (e.g., BF3 in methanol) to form fatty acid methyl esters (FAMEs).

-

-

Derivatization of the Hydroxyl Group:

-

To improve chromatographic properties and mass spectrometric detection, the hydroxyl group of the 2-hydroxy-FAME is derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

-

-

GC-MS Analysis:

-

Inject the derivatized sample onto a GC equipped with a suitable capillary column (e.g., a polar column like those with a cyanopropyl stationary phase).

-

Use a temperature gradient to separate the FAMEs based on their volatility and polarity.

-

The mass spectrometer is typically operated in electron ionization (EI) mode. Identification of 2-OHPA is based on its specific retention time and the fragmentation pattern of its TMS-derivatized methyl ester.

-

Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

-

Figure 3. General workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 2-OHPA Analysis

LC-MS/MS offers high sensitivity and specificity and can often be performed with less extensive sample derivatization.

-

Lipid Extraction:

-

Similar to the GC-MS protocol, perform a robust lipid extraction from the biological matrix. Solid-phase extraction (SPE) may be used for sample cleanup and enrichment of the fatty acid fraction.

-

-

LC Separation:

-

Resuspend the lipid extract in a suitable solvent.

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient of aqueous and organic mobile phases (e.g., water with a small amount of formic acid and acetonitrile/isopropanol) to separate the fatty acids.

-

-

MS/MS Detection:

-

The mass spectrometer is operated in negative electrospray ionization (ESI) mode.

-

A multiple reaction monitoring (MRM) method is typically developed for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of 2-OHPA) and a specific product ion generated by collision-induced dissociation.

-

Quantification is based on the peak area of the specific MRM transition relative to an internal standard.

-

Future Perspectives and Conclusion

The evidence to date strongly suggests that this compound and its biosynthetic pathway are closely linked to key aspects of metabolic health, including insulin secretion and insulin sensitivity. While the direct measurement of circulating 2-OHPA as a prognostic or diagnostic biomarker for metabolic diseases in large human studies is a necessary next step, the existing preclinical data are compelling.

For researchers and drug development professionals, FA2H presents a potential therapeutic target. Modulating its activity could offer a novel approach to improving β-cell function and enhancing insulin sensitivity. Furthermore, the stereospecific effects of (R)-2-OHPA suggest that supplementation with this specific enantiomer could be explored as a therapeutic strategy.

References

- 1. FA2H - Wikipedia [en.wikipedia.org]

- 2. 2-Hydroxylation is a chemical switch linking fatty acids to glucose-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Landscape of 2-Hydroxypalmitic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physiological Concentrations, Analysis, and Signaling Roles of 2-Hydroxypalmitic Acid.

Introduction

This compound (2-OHPA), a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-position, is an endogenous metabolite with emerging significance in cellular signaling and disease. Unlike its non-hydroxylated counterpart, palmitic acid, 2-OHPA exhibits unique biological activities, including potential roles in cancer therapy and neuroprotection. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of 2-OHPA in human tissues, detailed experimental protocols for its quantification, and an exploration of its involvement in key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Physiological Concentrations of this compound

The quantification of this compound in human tissues is a challenging analytical task due to its low abundance and isomeric complexity. While data remains limited for many tissues, a recent study has successfully quantified 2-OHPA in human plasma.

Table 1: Physiological Concentration of this compound in Human Plasma

| Analyte | Matrix | Concentration (nmol/mL) | Subject Group | Analytical Method | Reference |

| This compound | Plasma | 0.04 ± 0.02 | Healthy Controls | LC-HRMS | [1] |

| This compound | Plasma | 0.05 ± 0.03 | Type 1 Diabetes | LC-HRMS | [1] |

| This compound | Plasma | 0.05 ± 0.03 | Type 2 Diabetes | LC-HRMS | [1] |

Note: Data on the physiological concentrations of this compound in other human tissues such as the brain, liver, and skin are not currently available in the cited literature. The Human Metabolome Database (HMDB) lists 2-Hydroxyhexadecanoic acid as "detected but not quantified" in most biological specimens, underscoring the need for further research in this area.

Experimental Protocols for Quantification

The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Workflow for 2-OHPA Quantification

Experimental workflow for the quantification of this compound.

Detailed Methodologies

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is preferred for its high sensitivity and specificity, and it does not typically require derivatization.

-

Sample Preparation and Lipid Extraction:

-

To 100 µL of plasma or tissue homogenate, add an appropriate internal standard (e.g., ¹³C-labeled 2-OHPA).

-

Perform lipid extraction using the methyl-tert-butyl ether (MTBE) method:

-

Add 1.5 mL of methanol (B129727) to the sample.

-

Vortex thoroughly.

-

Add 5 mL of MTBE.

-

Incubate for 1 hour at room temperature with shaking.

-

Add 1.25 mL of high-purity water to induce phase separation.

-

Vortex and centrifuge at 1,000 x g for 10 minutes.

-

Collect the upper (organic) phase.

-

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent (e.g., 100 µL of methanol/chloroform 1:1, v/v).

-

-

LC-MS/MS Parameters:

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 2-OHPA from other fatty acids (e.g., start at 30% B, ramp to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z 271.2) -> Product ion (e.g., m/z 227.2, corresponding to loss of CO₂).

-

Internal Standard: Monitor the corresponding transition for the labeled standard.

-

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method requires derivatization to increase the volatility of the analyte.

-

Sample Preparation, Extraction, and Derivatization:

-

Follow the same lipid extraction procedure as for LC-MS/MS.

-

Derivatization:

-

Methylation: To the dried lipid extract, add 2 mL of 2% sulfuric acid in methanol. Heat at 50°C for 2 hours to convert the carboxylic acid to a methyl ester.

-

Add 1 mL of saturated NaCl solution and 5 mL of hexane (B92381). Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer and dry it under nitrogen.

-

Silylation: To the dried fatty acid methyl esters, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 60°C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

-

Dry the sample under nitrogen and reconstitute in hexane for GC-MS analysis.

-

-

-

GC-MS Parameters:

-

Gas Chromatography:

-

Column: A capillary column suitable for fatty acid methyl ester analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100°C, ramp to 250°C at a rate of 5°C/min, and hold for 10 minutes.

-

Injector Temperature: 250°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized 2-OHPA.

-

-

Signaling Pathways Involving this compound

Recent research has implicated this compound, specifically the (R)-enantiomer, as a modulator of key signaling pathways involved in cancer cell proliferation and survival. One of the most well-described roles of (R)-2-OHPA is its inhibition of the mTOR/S6K1/Gli1 signaling axis, which represents a non-canonical Hedgehog pathway.[2]

Inhibition of the mTOR/S6K1/Gli1 Non-Canonical Hedgehog Pathway by (R)-2-Hydroxypalmitic Acid

The canonical Hedgehog signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers. This pathway is typically initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, leading to the activation of Smoothened (SMO) and subsequently the GLI family of transcription factors. However, non-canonical pathways can also activate GLI transcription factors independently of SMO.

(R)-2-Hydroxypalmitic acid has been shown to inhibit the mTOR (mammalian target of rapamycin) pathway.[2] mTOR is a central regulator of cell growth, proliferation, and metabolism. One of the key downstream effectors of mTOR complex 1 (mTORC1) is the S6 kinase 1 (S6K1). Activated S6K1 can, in turn, phosphorylate and activate the transcription factor Gli1, a key component of the Hedgehog signaling pathway. This mTOR/S6K1-mediated activation of Gli1 is considered a non-canonical Hedgehog signaling mechanism because it bypasses the need for SMO activation.[3][4]

By inhibiting mTOR, (R)-2-OHPA prevents the phosphorylation and activation of S6K1, which in turn leads to reduced activation of Gli1.[2] This ultimately results in the downregulation of Hedgehog target genes that promote cell proliferation and survival.

Inhibition of the non-canonical mTOR/S6K1/Gli1 Hedgehog pathway by (R)-2-OHPA.

Conclusion

This compound is a bioactive lipid with significant potential in biomedical research and drug development. While the understanding of its physiological concentrations in various human tissues is still in its early stages, robust analytical methods for its quantification are available. The elucidation of its role in inhibiting the non-canonical mTOR/S6K1/Gli1 Hedgehog signaling pathway provides a mechanistic basis for its observed anti-cancer properties. Further research is warranted to fully characterize the tissue-specific distribution of 2-OHPA and to explore its therapeutic potential in a broader range of diseases. This technical guide serves as a foundational resource to aid researchers in these future endeavors.

References

- 1. The integral role of mTOR in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Crosstalk of mTOR/S6K1 and Hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The crosstalk of mTOR/S6K1 and Hedgehog pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enantiomers of 2-Hydroxypalmitic Acid: Unraveling Stereospecific Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxypalmitic acid (2-OHPA), a saturated 2-hydroxy long-chain fatty acid, is an important component of sphingolipids and plays a crucial role in various cellular processes. The chirality of the hydroxyl group at the C-2 position results in two enantiomers, (R)-2-hydroxypalmitic acid and (S)-2-hydroxypalmitic acid, which exhibit distinct biological activities. This technical guide provides an in-depth overview of the stereospecific synthesis, biological functions, and underlying signaling pathways of these enantiomers. It aims to serve as a comprehensive resource for researchers and professionals in the fields of lipid biology, metabolic diseases, and oncology, offering detailed experimental methodologies, quantitative data, and visual representations of key cellular processes.

Introduction

2-Hydroxy fatty acids (2-OHFAs) are a class of lipids characterized by a hydroxyl group at the alpha-carbon. They are integral components of sphingolipids, particularly in the nervous system, skin, and kidneys.[1][2] The enzyme fatty acid 2-hydroxylase (FA2H) is primarily responsible for the synthesis of 2-OHFAs in mammals.[3][4] Notably, FA2H exhibits stereospecificity, exclusively producing the (R)-enantiomer of 2-hydroxy fatty acids.[3][4][5] This stereospecificity is the foundation for the differential biological roles of the (R)- and (S)- enantiomers of 2-OHPA.

Recent studies have highlighted the distinct and significant roles of each enantiomer in cellular function and disease. The (R)-enantiomer has been implicated in the regulation of glucose metabolism and has shown promise in cancer therapy, while the differential incorporation of the two enantiomers into distinct sphingolipid classes suggests unique impacts on membrane structure and signaling.[3][6] This guide will delve into the specific activities of each enantiomer, providing the technical details necessary for their study and potential therapeutic development.

Stereospecific Biological Activities

The biological effects of this compound are highly dependent on the stereochemistry of the C-2 hydroxyl group. The (R)- and (S)-enantiomers exhibit distinct activities, particularly in the context of metabolic regulation and cancer biology.

Metabolic Regulation in Adipocytes

In adipocytes, the knockdown of FA2H leads to several metabolic dysfunctions, including increased membrane fluidity, reduced levels of the glucose transporter 4 (GLUT4), decreased glucose uptake, and impaired lipogenesis.[3][4] Crucially, these effects can be rescued by the exogenous application of (R)-2-hydroxypalmitic acid, but not the (S)-enantiomer.[3][4][7] This highlights the specific role of the endogenously produced (R)-enantiomer in maintaining normal adipocyte function.

The differential effects of the enantiomers are, in part, attributed to their incorporation into different classes of sphingolipids. The (R)-enantiomer is predominantly found in hexosylceramides, while the (S)-enantiomer is preferentially incorporated into ceramides.[3][4] This differential sorting of enantiomers into distinct downstream sphingolipids likely contributes to their unique effects on membrane properties and signaling pathways.

Table 1: Comparative Effects of (R)- and (S)-2-Hydroxypalmitic Acid on Adipocyte Function Following FA2H Knockdown

| Biological Effect | (R)-2-Hydroxypalmitic Acid | (S)-2-Hydroxypalmitic Acid | Reference |

| Reversal of increased raft-associated lipid diffusional mobility | Yes | No | [3] |

| Restoration of GLUT4 protein level | Yes | No | [3][4] |

| Rescue of glucose uptake | Yes | No | [3][4] |

| Reversal of reduced lipogenesis | Yes | No | [3][4] |

Role in Cancer Chemosensitivity

Recent research has uncovered a role for (R)-2-hydroxypalmitic acid in modulating the response of cancer cells to chemotherapy. In gastric cancer cells, treatment with (R)-2-OHPA has been shown to increase their sensitivity to the chemotherapeutic agent cisplatin (B142131).[6] This effect is mediated, at least in part, through the inhibition of the mTOR/S6K1/Gli1 signaling pathway.[6] The (S)-enantiomer has not been reported to have the same effect.

Table 2: Effect of (R)-2-Hydroxypalmitic Acid on Cisplatin Chemosensitivity in Gastric Cancer Cells

| Cell Line | Treatment | Effect on Cisplatin IC50 | Signaling Pathway Implicated | Reference |

| Gastric Cancer Cells | (R)-2-OHPA | Decreased | Inhibition of mTOR/S6K1/Gli1 | [6] |

Signaling Pathways

mTOR/S6K1/Gli1 Signaling Pathway

The mTOR/S6K1/Gli1 signaling pathway is a crucial regulator of cell growth, proliferation, and survival. In the context of gastric cancer, (R)-2-hydroxypalmitic acid has been shown to inhibit this pathway, leading to increased chemosensitivity to cisplatin.[6]

Experimental Protocols

Synthesis and Enantiomeric Separation of this compound

A common method for obtaining the pure enantiomers of this compound involves the resolution of a racemic mixture.[3]

Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve racemic this compound in a suitable solvent (e.g., ether). In a separate flask, dissolve a chiral amine, such as (S)-(-)-α-methylbenzylamine for the isolation of the (R)-enantiomer or (R)-(+)-α-methylbenzylamine for the (S)-enantiomer, in a nonpolar solvent (e.g., light petroleum).

-

Crystallization: Add the 2-OHPA solution to the chiral amine solution. The diastereomeric salt will precipitate out of the solution.

-

Recrystallization: Collect the salt by filtration and recrystallize it multiple times from a suitable solvent mixture (e.g., light petroleum-ether) to achieve high diastereomeric purity.

-

Acidification and Extraction: Acidify the purified diastereomeric salt with a dilute acid (e.g., 10% HCl) to protonate the carboxylic acid.

-

Isolation: Extract the free this compound enantiomer with an organic solvent (e.g., ether).

-

Evaporation: Remove the solvent under reduced pressure to yield the pure enantiomer.

Adipocyte Culture and Treatment

Protocol: FA2H Knockdown and 2-OHPA Treatment in 3T3-L1 Adipocytes

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes using a standard protocol involving a differentiation cocktail (e.g., IBMX, dexamethasone, and insulin).[8]

-

FA2H Knockdown: Transfect mature adipocytes with siRNA targeting FA2H to knockdown its expression. Use a non-targeting siRNA as a control.[9][10]

-

2-OHPA Treatment: Prepare stock solutions of (R)- and (S)-2-hydroxypalmitic acid. On the day of the experiment, dilute the stock solutions in the culture medium to the desired final concentration.

-

Incubation: Treat the FA2H-knockdown and control adipocytes with the (R)- or (S)-2-OHPA-containing medium for the desired duration.

-

Assays: Following treatment, perform various assays to assess adipocyte function, such as GLUT4 translocation, glucose uptake, and lipogenesis.

Key Biological Assays

Protocol: Glucose Uptake Assay

-

Cell Preparation: Plate and differentiate 3T3-L1 adipocytes in a 96-well plate.

-

Starvation: Serum-starve the cells overnight and then glucose-starve for 40 minutes in Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

-

Stimulation: Stimulate the cells with insulin (B600854) (or other treatments) for a defined period.

-

2-Deoxyglucose Uptake: Add 2-deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 5-10 minutes).

-

Washing: Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter to quantify the amount of glucose taken up.[4]

Protocol: Lipogenesis Assay

-

Cell Preparation: Culture and differentiate 3T3-L1 adipocytes.

-

Treatment: Treat the cells with the desired compounds ((R)- or (S)-2-OHPA).

-

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for several hours.

-

Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a solvent mixture (e.g., hexane:isopropanol).

-

Scintillation Counting: Measure the radioactivity in the lipid extracts to determine the rate of de novo lipogenesis.[1]

Protocol: Cisplatin Chemosensitivity Assay (MTT Assay)

-

Cell Seeding: Seed gastric cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of cisplatin in the presence or absence of a fixed concentration of (R)-2-hydroxypalmitic acid.

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for cisplatin in each condition.[11][12]

Conclusion

The enantiomers of this compound, (R)- and (S)-2-OHPA, exhibit distinct and stereospecific biological activities that are of significant interest to researchers in academia and the pharmaceutical industry. The endogenous production of (R)-2-OHPA by FA2H and its crucial role in maintaining metabolic homeostasis in adipocytes underscore its physiological importance. Furthermore, the ability of (R)-2-OHPA to enhance the efficacy of chemotherapeutic agents in cancer cells opens up new avenues for therapeutic development. The differential incorporation of the enantiomers into distinct sphingolipid species provides a mechanistic basis for their diverse functions. The detailed protocols and compiled data in this guide are intended to facilitate further research into the fascinating biology of these chiral lipids and to accelerate the translation of these findings into novel therapeutic strategies.

References

- 1. 2.7 De novo lipogenesis assay [bio-protocol.org]

- 2. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. General Outline of Lipogenesis Assay (DRAFT VERSION) [whitelabs.org]

- 4. Study of glucose uptake in adipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An optimized method for gene knockdown in differentiating human and mouse adipocyte cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cisplatin resistance in gastric cancer cells is involved with GPR30‐mediated epithelial‐mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 2-Hydroxypalmitic Acid in Inflammation Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant contributing factor to a myriad of human diseases. While the saturated fatty acid palmitic acid is widely recognized for its pro-inflammatory properties, emerging evidence suggests that its hydroxylated counterpart, 2-Hydroxypalmitic acid (2-OHPA), may possess a contrasting, and potentially therapeutic, anti-inflammatory profile. This technical guide provides a comprehensive overview of the current understanding of 2-OHPA's role in inflammatory processes. It delves into the enzymatic synthesis of 2-OHPA, its integration into sphingolipids, and the potential signaling pathways it may modulate. By juxtaposing the well-documented pro-inflammatory effects of palmitic acid with the limited but intriguing data on 2-OHPA, this document aims to highlight a promising area for future research and drug development in the field of inflammation.

Introduction: The Dichotomy of Palmitic Acid and its Hydroxylated Form

Palmitic acid, a 16-carbon saturated fatty acid, is a ubiquitous component of the Western diet and is endogenously synthesized. A wealth of research has established a strong link between elevated levels of palmitic acid and the induction of inflammatory responses.[1][2][3][4][5][6] This pro-inflammatory activity is implicated in the pathogenesis of numerous chronic conditions, including metabolic syndrome, cardiovascular disease, and neurodegenerative disorders.[2][3][4][7]

In contrast, the hydroxylation of palmitic acid at the alpha-carbon to form this compound introduces a significant structural modification that may fundamentally alter its biological activity. 2-Hydroxy fatty acids (hFAs) are integral components of a specific subset of sphingolipids, which are critical signaling molecules in their own right.[8][9] The presence of these hFA-containing sphingolipids is particularly prominent in the nervous system, skin, and kidneys, suggesting specialized functions in these tissues.[8][9] This guide will explore the nascent evidence suggesting that 2-OHPA may deviate from the pro-inflammatory trajectory of its parent molecule and instead exhibit anti-inflammatory or immunomodulatory properties.

Biosynthesis and Metabolism of this compound

The primary enzyme responsible for the synthesis of 2-OHPA is Fatty Acid 2-Hydroxylase (FA2H) .[8][9][10] This enzyme catalyzes the stereospecific addition of a hydroxyl group to the second carbon of fatty acids, producing the (R)-enantiomer.[10]

Mutations in the FA2H gene are associated with a group of severe neurodegenerative disorders, including leukodystrophy and hereditary spastic paraplegia, collectively known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN).[1][8][11][12][13] The pathology of these diseases, which often involves demyelination and axonal loss, underscores the critical role of 2-hydroxy fatty acids in maintaining the integrity and function of the nervous system, where chronic inflammation is a known contributor to tissue damage.

The following diagram illustrates the enzymatic conversion of palmitic acid to this compound and its subsequent incorporation into sphingolipids.

Contrasting Inflammatory Signaling: Palmitic Acid vs. Potential of 2-OHPA

The Pro-inflammatory Cascade of Palmitic Acid

Palmitic acid is a potent activator of inflammatory signaling pathways. A primary mechanism involves the activation of Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[1][2][5][6] This activation triggers a downstream cascade involving the recruitment of adaptor proteins like MyD88, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][6][14][15] NF-κB then translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][4][6]

The following diagram depicts the established pro-inflammatory signaling pathway of palmitic acid.

Potential Anti-inflammatory Mechanisms of this compound

Direct evidence for the anti-inflammatory properties of 2-OHPA is currently limited but emerging. A pivotal study identified novel saturated hydroxy fatty acids (SHFAs), including isomers of hydroxypalmitic acid, in milk.[16][17] This study demonstrated that certain regio-isomers of these SHFAs were capable of suppressing cytokine-induced apoptosis in pancreatic β-cells.[16][17] This finding is significant as it suggests a protective role against inflammatory damage in a model of autoimmune-mediated cell death.

The precise mechanisms by which 2-OHPA might exert anti-inflammatory effects are yet to be fully elucidated. However, several hypotheses can be proposed based on its structure and metabolic context:

-

Altered Receptor Interaction: The addition of a hydroxyl group could sterically hinder the binding of 2-OHPA to pro-inflammatory receptors like TLR4, thereby preventing the initiation of the inflammatory cascade.

-

Modulation of Sphingolipid Signaling: As a key component of specific sphingolipids, 2-OHPA may influence the balance of pro- and anti-inflammatory sphingolipid metabolites.

-

Activation of Anti-inflammatory Pathways: 2-OHPA could potentially activate anti-inflammatory transcription factors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to antagonize NF-κB signaling.[18]

The following diagram illustrates a hypothetical anti-inflammatory mechanism for 2-OHPA.

Quantitative Data and Experimental Protocols

Currently, there is a paucity of quantitative data specifically detailing the anti-inflammatory effects of 2-OHPA. The study on SHFAs in milk provides qualitative evidence of the suppression of cytokine-induced β-cell apoptosis.[16][17] Future research should focus on generating robust quantitative data, such as determining the half-maximal inhibitory concentration (IC50) of 2-OHPA on the production of key inflammatory mediators.

The table below summarizes the contrasting effects of palmitic acid and the potential effects of 2-OHPA on key inflammatory markers, based on existing literature and hypothesized actions.

| Parameter | Palmitic Acid | This compound (Hypothesized/Emerging) | References |

| TLR4 Activation | Activates | Potentially Inhibits | [1][2][5][6] |

| NF-κB Activation | Induces | Potentially Inhibits | [1][6][14][15] |

| TNF-α Production | Increases | Potentially Decreases | [1][4][6] |

| IL-6 Production | Increases | Potentially Decreases | [1][4][6] |

| IL-1β Production | Increases | Potentially Decreases | [1][4][6] |

| Cytokine-induced Apoptosis | Potentiates | Suppresses (in β-cells) | [16][17] |

Key Experimental Protocols for Future Research

To rigorously assess the anti-inflammatory properties of 2-OHPA, the following experimental approaches are recommended:

-

In Vitro Macrophage Activation Assay:

-

Cell Line: RAW 264.7 or primary bone marrow-derived macrophages.

-

Stimulus: Lipopolysaccharide (LPS) to induce a robust inflammatory response.

-

Treatment: Pre-incubation with varying concentrations of 2-OHPA.

-

Readouts:

-

Measurement of TNF-α, IL-6, and IL-1β in the culture supernatant by ELISA.

-

Assessment of NF-κB activation by Western blot for phosphorylated IκBα and p65, or by a reporter gene assay.

-

Gene expression analysis of pro-inflammatory cytokines by qRT-PCR.

-

-

-

In Vivo Model of Acute Inflammation:

-

Model: LPS-induced endotoxemia or carrageenan-induced paw edema in mice.

-

Treatment: Administration of 2-OHPA prior to the inflammatory challenge.

-

Readouts:

-

Measurement of systemic cytokine levels in serum.

-

Assessment of inflammatory cell infiltration in tissues by histology.

-

Measurement of paw volume in the carrageenan model.

-

-

The following diagram outlines a general experimental workflow for investigating the anti-inflammatory effects of 2-OHPA in vitro.

Conclusion and Future Directions

The current body of scientific literature strongly supports the pro-inflammatory role of palmitic acid. In stark contrast, the limited but compelling evidence for this compound suggests a potential anti-inflammatory or immunomodulatory function. The discovery of its ability to protect against cytokine-induced cell death opens a new and exciting avenue of research.

For researchers, scientists, and drug development professionals, 2-OHPA represents a novel and potentially valuable lead compound. The structural simplicity of adding a single hydroxyl group, which dramatically alters its biological activity, highlights the subtlety and specificity of lipid-mediated signaling.

Future research should be directed towards:

-

Elucidating the precise molecular mechanisms by which 2-OHPA exerts its effects, including its interaction with key inflammatory receptors and signaling pathways.

-

Conducting comprehensive in vivo studies in relevant animal models of inflammatory diseases to validate its therapeutic potential.

-

Investigating the structure-activity relationship of different regio-isomers and enantiomers of hydroxypalmitic acid to optimize its potential anti-inflammatory activity.

-

Exploring the role of FA2H and 2-hydroxy fatty acids in a broader range of inflammatory conditions beyond neurodegeneration.

The exploration of this compound's anti-inflammatory properties is in its infancy. However, the initial findings are promising and warrant a concerted research effort to unlock its full therapeutic potential in the fight against chronic inflammatory diseases.

References

- 1. Central nervous system dysfunction in a mouse model of FA2H deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dietary and Endogenous Sphingolipid Metabolism in Chronic Inflammation [mdpi.com]

- 3. In Vitro Anti-Inflammatory Effects of Three Fatty Acids from Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Hydroxylation of Fatty Acids Represses Colorectal Tumorigenesis and Metastasis via the YAP Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. neurology.org [neurology.org]

- 12. researchgate.net [researchgate.net]

- 13. Defective FA2H Leads to a Novel Form of Neurodegeneration with Brain Iron Accumulation (NBIA) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-Esterified Fatty Acids Over-Activate the TLR2/4-NF-Κb Signaling Pathway to Increase Inflammatory Cytokine Synthesis in Neutrophils from Ketotic Cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palmitic acid activates NLRP3 inflammasome through NF-κB and AMPK-mitophagy-ROS pathways to induce IL-1β production in large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Potential Neuroprotective Role of 2-Hydroxypalmitic Acid in the Brain: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of neurodegenerative disease research is actively exploring the intricate roles of lipid metabolism in neuronal health and pathology. While saturated fatty acids like palmitic acid are increasingly recognized for their neurotoxic potential, the biological significance of their hydroxylated counterparts remains a burgeoning field of investigation. This technical guide focuses on 2-Hydroxypalmitic acid (2-OHPA), a 2-hydroxylated fatty acid synthesized by the enzyme Fatty Acid 2-Hydroxylase (FA2H).

Currently, there is a notable absence of direct scientific evidence demonstrating the neuroprotective effects of exogenously administered 2-OHPA. However, a compelling body of indirect evidence strongly suggests a crucial role for the FA2H/2-OHPA axis in maintaining the long-term integrity and function of the central nervous system. The profound neurodegenerative phenotype observed in both humans and animal models with FA2H deficiency underscores the indispensable nature of 2-hydroxylated sphingolipids, for which 2-OHPA is a vital precursor.

This document provides a comprehensive overview of the current understanding of 2-OHPA's inferred role in neuroprotection. It synthesizes data from studies on FA2H, contrasts the detrimental effects of palmitic acid with the potential benefits of its 2-hydroxylated form, presents detailed experimental protocols for investigating these effects, and visualizes key biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers aiming to explore the therapeutic potential of 2-OHPA and the broader class of 2-hydroxylated fatty acids in neurology.

Introduction: The Emerging Significance of 2-Hydroxylated Fatty Acids in Neurological Health